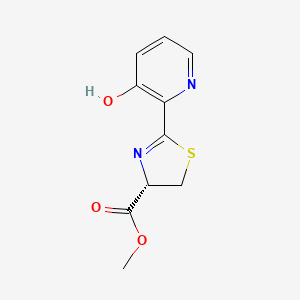

Desferriferrithiocin

描述

属性

IUPAC Name |

methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMKXDOWGYTSV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-30-2 | |

| Record name | Desferriferrithiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery of Desferriferrithiocin from Streptomyces antibioticus: A Technical Guide

Abstract

Desferriferrithiocin, a potent iron-chelating siderophore, was first isolated from the Gram-positive bacterium Streptomyces antibioticus. This document provides a comprehensive technical overview of the discovery, isolation, characterization, and proposed biosynthesis of this important natural product. It is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in siderophore biology and the potential therapeutic applications of iron chelators. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

Streptomyces antibioticus is a well-known producer of various bioactive secondary metabolites, including a range of antibiotics. The production of siderophores, small molecule iron chelators, is a crucial survival mechanism for many microorganisms in iron-limited environments. This compound (DFT) is a notable siderophore produced by S. antibioticus with a high affinity for ferric iron (Fe³⁺). Structurally, it is a tricoordinate ligand derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine, forming a 2:1 complex with Fe(III)[1]. Initial studies highlighted its potential as an orally active iron chelator, though challenges with nephrotoxicity have spurred further research into analog development[1]. This guide delves into the technical details of its discovery from its natural source.

Fermentation for this compound Production

The production of siderophores like this compound by Streptomyces species is highly dependent on the culture conditions, particularly the iron concentration in the medium. Low-iron conditions are essential to induce the expression of the biosynthetic genes responsible for siderophore production.

Culture Medium

A suitable medium for inducing siderophore production in Streptomyces antibioticus is a modified GYM (Glucose Yeast Malt) medium with controlled iron content.

Table 1: Composition of Iron-Deficient Fermentation Medium

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| K₂HPO₄ | 2.0 |

| Trace Elements Solution¹ | 1.0 mL |

| Deionized Water | to 1 L |

¹Trace elements solution should be prepared to exclude iron salts.

Fermentation Protocol

-

Inoculation: A seed culture of Streptomyces antibioticus is prepared by inoculating a loopful of spores or mycelia into 50 mL of tryptic soy broth and incubating at 28-30°C for 48-72 hours with shaking at 200 rpm.

-

Production Culture: The seed culture is then used to inoculate the iron-deficient fermentation medium at a 5% (v/v) ratio.

-

Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation (e.g., 200-250 rpm in a baffled flask).

-

Monitoring: The production of this compound can be monitored throughout the fermentation process using a chrome azurol S (CAS) assay to detect siderophore activity in the culture supernatant.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth of Streptomyces antibioticus.

Extraction

-

Harvesting: After the fermentation period, the culture broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The cell-free supernatant is adjusted to a pH of 6.0 and then extracted three times with an equal volume of ethyl acetate. The organic phases are pooled.

Purification

-

Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) solvent system and visualized under UV light and with an iron(III) chloride spray reagent (which will show a positive reaction for iron-chelating compounds).

-

Further Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to obtain the pure compound.

Structural Characterization and Quantitative Data

Spectroscopic Data

The following tables summarize the expected NMR and mass spectrometry data for this compound based on its known structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | m |

| Methine Proton (α-carbon) | 4.0 - 4.5 | q |

| Methyl Protons (α-methyl) | 1.5 - 1.8 | d |

| Thiol Proton | 2.0 - 2.5 | s |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (Carboxyl) | 170 - 175 |

| Aromatic Carbons | 120 - 150 |

| Methine Carbon (α-carbon) | 50 - 60 |

| Methyl Carbon (α-methyl) | 15 - 25 |

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | Calculated for C₁₀H₁₀N₂O₃S |

| [M+Na]⁺ | Calculated for C₁₀H₁₀N₂O₃SNa |

| [M-H]⁻ | Calculated for C₁₀H₉N₂O₃S |

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces antibioticus is proposed to proceed through a non-ribosomal peptide synthetase (NRPS) or a related enzymatic pathway. The key precursors are 3-hydroxypicolinic acid and (S)-α-methyl cysteine.

Proposed Biosynthetic Scheme

The biosynthetic logic involves the activation of the two precursor molecules and their subsequent condensation. While the specific gene cluster has not been definitively identified in Streptomyces antibioticus, it is expected to contain genes encoding for adenylation (A) domains for substrate activation, thiolation (T) or peptidyl carrier protein (PCP) domains for covalent tethering, and a condensation (C) domain for peptide bond formation.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Visualization

The overall process from fermentation to pure compound can be visualized as a streamlined workflow.

Caption: Experimental workflow for this compound isolation.

Conclusion

The discovery of this compound from Streptomyces antibioticus represents a significant finding in the field of natural product chemistry and iron biology. This technical guide provides a foundational understanding of the methodologies involved in its production, isolation, and characterization. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to explore the therapeutic potential of this and other siderophores. Further investigation into the specific biosynthetic gene cluster and optimization of fermentation and purification processes will be crucial for advancing the development of this compound and its analogs as clinical agents.

References

A Technical Guide to (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid: Structure, Synthesis, and Potential Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid is a novel chemical entity with limited specific data in the public domain. This guide provides a comprehensive overview based on the established chemistry and biology of structurally related compounds, such as luciferin analogs and other thiazole derivatives. The experimental protocols and potential biological activities described herein are predictive and intended to serve as a foundational resource for future research.

Core Structure and Chemical Properties

(S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid is a heterocyclic compound featuring a dihydropyridine ring linked to a thiazoline carboxylic acid moiety. Its structure is analogous to D-luciferin, the substrate for firefly luciferase, suggesting potential applications in bioluminescence and bioimaging.[1][2][3] The key structural features include a chiral center at the C4 position of the thiazoline ring, a hydroxylated pyridine ring which can influence its electronic properties and potential for hydrogen bonding, and a carboxylic acid group essential for its reactivity in biological systems.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₃S |

| Molecular Weight | 238.26 g/mol |

| Topological Polar Surface Area | 104.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| LogP | 0.85 |

Note: These values are estimations based on computational models and have not been experimentally verified.

Potential Biological Activity and Signaling Pathways

Given its structural similarity to D-luciferin, the primary hypothesized biological role of this compound is as a substrate or modulator of luciferase enzymes.[4][5] The bioluminescence reaction catalyzed by firefly luciferase is a two-step process involving the adenylation of the luciferin carboxylate followed by oxidative decarboxylation to produce light.[6]

Modifications to the core luciferin structure are known to alter the kinetics and emission wavelength of the bioluminescent reaction.[7] The introduction of a 3-hydroxy-2-pyridinyl moiety in place of the benzothiazole group in D-luciferin could potentially shift the emission spectrum, a desirable trait for in vivo imaging applications where longer wavelengths are preferred to minimize tissue absorbance.[1]

Beyond bioluminescence, thiazole and thiazolidine derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[8][9] The thiazoline ring is a key feature in some metallo-β-lactamase inhibitors, suggesting a potential for this compound to be investigated in the context of antibiotic resistance.[10][11]

Proposed Experimental Protocols

Synthesis of (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid

This proposed synthesis is adapted from established methods for preparing 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[10]

Workflow for Synthesis and Purification:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-cyanopyridine (1.0 eq) and D-cysteine (1.2 eq) in methanol.

-

Base Addition: Add sodium bicarbonate (2.5 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Purification: Filter the crude product and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FT-IR. The stereochemical integrity should be confirmed by chiral HPLC.

In Vitro Bioluminescence Assay

This protocol aims to determine if the synthesized compound can act as a substrate for firefly luciferase.

Materials:

-

Purified firefly luciferase

-

Synthesized (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid

-

D-luciferin (as a positive control)

-

ATP

-

Magnesium sulfate (MgSO₄)

-

Tricine buffer (pH 7.8)

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound and D-luciferin in a suitable buffer. Prepare a luciferase reaction buffer containing Tricine buffer, MgSO₄, and ATP.

-

Assay: In a 96-well microplate, add the luciferase reaction buffer to each well.

-

Initiation: Inject the test compound or D-luciferin into the wells to initiate the reaction.

-

Measurement: Immediately measure the light output using a luminometer.

-

Data Analysis: Compare the luminescence intensity and kinetics of the test compound to that of D-luciferin.

Quantitative Data to be Collected:

| Parameter | Description |

| Relative Light Units (RLU) | A measure of the light intensity produced. |

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzymatic reaction. |

| Emission Maximum (λₘₐₓ) | The wavelength at which the maximum light emission occurs. |

Conclusion and Future Directions

(S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid represents a promising, yet unexplored, analog of D-luciferin. The predictive information provided in this guide serves as a starting point for its synthesis, characterization, and biological evaluation. Future research should focus on its potential as a novel bioluminescent probe with potentially red-shifted emission properties for enhanced in vivo imaging. Furthermore, its structural similarity to other bioactive thiazole derivatives warrants investigation into its antimicrobial and other therapeutic potentials. Experimental validation of the proposed protocols and hypotheses is the critical next step in elucidating the scientific value of this compound.

References

- 1. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interaction of firefly luciferase with substrates and their analogs: a study using fluorescence spectroscopy methods - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Luciferin derivatives for enhanced in vitro and in vivo bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Desferriferrithiocin: A Technical Guide to its Biochemical and Physiological Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desferriferrithiocin (DFT) is a naturally occurring siderophore with potent and orally effective iron-chelating properties.[1] Its discovery sparked significant interest in its potential as a therapeutic agent for iron overload disorders, a common consequence of conditions like β-thalassemia and myelodysplastic syndromes that require frequent blood transfusions. However, the clinical development of DFT itself was halted due to significant nephrotoxicity.[2] This has led to extensive research into the structure-activity relationships (SAR) of DFT, with the goal of synthesizing analogs that retain high iron clearing efficiency (ICE) while exhibiting a more favorable safety profile. This technical guide provides an in-depth overview of the biochemical and physiological actions of this compound and its key analogs, summarizing quantitative data, detailing experimental protocols, and visualizing relevant pathways and relationships.

Biochemical Actions: The Mechanism of Iron Chelation

The primary biochemical action of this compound is its ability to act as a tridentate ligand, binding to ferric iron (Fe³⁺) with high affinity and specificity.[1] This chelation process is central to its therapeutic potential, as it mobilizes excess iron from tissues, allowing for its excretion from the body. The key structural features of DFT that are essential for its iron-chelating activity include the aromatic hydroxyl and the thiazoline ring carboxyl groups.[3]

The interaction of DFT with iron prevents the participation of iron in harmful redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals that can damage cellular macromolecules. By sequestering excess iron, DFT and its analogs mitigate this iron-induced oxidative stress.

Physiological Actions: Impact on Iron Homeostasis

The physiological effects of this compound are a direct consequence of its iron-chelating activity. By removing iron from the body, DFT influences the intricate regulatory network of iron homeostasis.

Iron Mobilization and Excretion

Orally administered DFT is absorbed from the gastrointestinal tract and enters the bloodstream, where it can chelate non-transferrin-bound iron (NTBI), a particularly toxic form of iron present in iron-overload conditions. The resulting iron-DFT complex is then excreted from the body, primarily through the bile.

Indirect Influence on the Hepcidin-Ferroportin Axis

While this compound does not directly target signaling molecules, its iron-chelating action has an indirect impact on the central regulatory pathway of systemic iron homeostasis: the hepcidin-ferroportin axis. Hepcidin, a peptide hormone primarily produced by the liver, controls plasma iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation.[4] High iron levels stimulate hepcidin production, which in turn reduces iron absorption and release into the bloodstream.

By reducing the body's iron stores, DFT can lead to a compensatory downregulation of hepcidin expression. Lower hepcidin levels would result in increased ferroportin on the surface of cells like enterocytes and macrophages, promoting iron absorption and recycling. This interplay highlights the body's natural response to the iron depletion induced by the chelator.

Quantitative Data on this compound and its Analogs

The following tables summarize key quantitative data from preclinical studies on this compound and its analogs. These studies have been crucial in understanding the structure-activity relationships that govern both efficacy and toxicity.

Table 1: Iron Clearing Efficiency (ICE) of this compound and Analogs in Rodents

| Compound | Dose (µmol/kg) | Route | Iron Clearing Efficiency (ICE) (%) | Reference |

| This compound (DFT) | 150 | p.o. | 5.5 ± 3.2 | [2] |

| Desazadesferrithiocin (DADFT) | 150 | p.o. | 2.7 ± 0.5 | [2] |

| (S)-4'-(HO)-DADFT | 150 | p.o. | 1.1 ± 0.8 | [2] |

| (S)-4'-(CH₃O)-DADFT | 150 | p.o. | 6.6 ± 2.8 | [2] |

| Polyether Analog 8 | 300 | p.o. | 11.7 ± 1.2 | [2] |

| Polyether Analog 7 | 300 | p.o. | 26.7 ± 4.7 | [2] |

Table 2: Iron Clearing Efficiency (ICE) of this compound Analogs in Primates (Cebus apella)

| Compound | Dose (µmol/kg) | Route | Iron Clearing Efficiency (ICE) (%) | Reference |

| (S)-4'-(HO)-DADFT | 150 | p.o. | 17.8 ± 2.1 | [2] |

| 5'-hydroxy parent 8 | 150 | p.o. | 12.6 ± 3.0 | [2] |

| Methylated analog 9 | 150 | p.o. | 18.9 ± 2.3 | [2] |

| Polyether Analog 8 | 150 | p.o. | 18.0 ± 5.2 | [2] |

Detailed Experimental Protocols

In Vivo Iron Clearing Efficiency (ICE) Assessment in the Bile Duct Cannulated Rat Model

This model is a rapid and effective method for the initial screening of the efficacy of iron chelators.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for laparotomy and cannulation

-

Polyethylene tubing for cannulation

-

Metabolic cages for individual housing and sample collection

-

Fraction collector for timed bile collection

-

Test compound (this compound or analog) formulated for oral administration

-

Reagents for iron quantification in bile and urine (e.g., Ferrozine-based assay)

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.

-

Cannulation: Ligate the distal end of the bile duct and insert a polyethylene cannula into the proximal end, securing it with sutures. Exteriorize the cannula through a subcutaneous tunnel to the dorsal neck region.

-

Recovery: House the rat individually in a metabolic cage and allow for a recovery period.

-

Baseline Collection: Collect bile and urine for a 24-48 hour period prior to drug administration to establish baseline iron excretion levels.

-

Drug Administration: Administer a single oral dose of the test compound.

-

Sample Collection: Collect bile in fractions (e.g., every 3 hours) and urine (e.g., every 24 hours) for 48 hours post-administration.

-

Iron Quantification: Determine the iron concentration in the collected bile and urine samples using a validated spectrophotometric method (e.g., Ferrozine assay).

-

ICE Calculation: Calculate the Iron Clearing Efficiency (ICE) using the following formula: ICE (%) = [(Total iron excreted post-dose - Total iron excreted at baseline) / Theoretical maximal iron excretion] x 100

In Vivo Efficacy Assessment in the Iron-Overloaded Primate Model (Cebus apella)

This model more closely mimics the human condition of transfusional iron overload.

Materials:

-

Cebus apella monkeys

-

Iron dextran for induction of iron overload

-

Anesthetic for procedures

-

Metabolic cages for housing and sample collection

-

Test compound (this compound or analog) formulated for oral administration

-

Reagents for iron quantification in feces and urine

Procedure:

-

Iron Overload Induction: Induce iron overload in the monkeys by repeated intramuscular injections of iron dextran until a target serum transferrin saturation is reached (e.g., >75%).

-

Acclimatization: House the iron-overloaded monkeys in metabolic cages for an acclimatization period.

-

Baseline Collection: Collect urine and feces for several days to determine baseline iron excretion.

-

Drug Administration: Administer a single oral dose of the test compound.

-

Sample Collection: Collect urine and feces for several days post-administration.

-

Sample Processing: Homogenize and lyophilize fecal samples. Digest fecal and urine samples to liberate iron.

-

Iron Quantification: Measure the iron content in the processed samples.

-

Efficacy Evaluation: Compare the amount of iron excreted after drug administration to the baseline levels to determine the chelator's efficacy.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the action of this compound.

Caption: Structure-Activity Relationship of this compound Analogs.

Caption: Experimental Workflow for Preclinical Evaluation.

Caption: Physiological Cascade of this compound Action.

Conclusion

This compound remains a pivotal molecule in the quest for effective and safe oral iron chelators. While its inherent toxicity has precluded its direct clinical use, the extensive research it has inspired has significantly advanced our understanding of the structure-activity relationships governing iron chelation and toxicity. The development of DFT analogs with improved safety profiles holds considerable promise for the management of transfusional iron overload. The experimental models and analytical methods detailed in this guide provide a framework for the continued evaluation of novel iron-chelating agents, with the ultimate goal of delivering a safe and convenient therapy to patients in need.

References

- 1. researchgate.net [researchgate.net]

- 2. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrophotometric determination of iron with ferrozine by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

Desferriferrithiocin as a natural product tridentate iron chelator

An In-depth Technical Guide to Desferriferrithiocin: A Natural Product Tridentate Iron Chelator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DFFT) is a natural product siderophore originally isolated from Streptomyces antibioticus.[1] As a tridentate chelator, it exhibits a high affinity and specificity for ferric iron (Fe³⁺), forming a stable 2:1 complex. Its oral bioavailability represented a significant advancement over earlier parenteral iron chelators. However, the clinical development of DFFT itself was halted due to significant nephrotoxicity.[1][2] This has led to extensive research into synthetic analogues designed to retain the iron-clearing efficiency of the DFFT pharmacophore while eliminating its renal toxicity. This document provides a comprehensive technical overview of DFFT, its iron chelation properties, relevant experimental protocols, and the biological pathways it influences.

Core Concepts of this compound

Chemical Structure and Natural Origin

This compound is a microbial siderophore, a class of small molecules produced by microorganisms to sequester iron from their environment.[1] Structurally, it is derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine.[1]

Tridentate Chelation of Iron

DFFT acts as a tridentate, or three-pronged, ligand, utilizing a nitrogen atom and two oxygen atoms to coordinate with an iron atom. To satisfy the preferred hexacoordinate geometry of Fe³⁺, two molecules of DFFT wrap around a single ferric ion, forming a stable 2:1 [DFFT]₂Fe³⁺ complex.[1] This stoichiometry is a defining feature of its chelating properties.

Quantitative Data

The efficacy and binding characteristics of an iron chelator are defined by several key quantitative parameters. The following tables summarize the available data for DFFT and provide comparative values for other well-known chelators.

Table 1: Iron Binding and Stability Constants

| Chelator | Ligand Type | Stoichiometry (Chelator:Fe³⁺) | Stability Constant (log β) | pFe³⁺ Value* |

| This compound (DFFT) | Tridentate | 2:1 | logβ₂ = 42.45 (for M₂L₃)[3] | Not Reported |

| Deferoxamine (DFO) | Hexadentate | 1:1 | logβ ≈ 31-42.5[4] | ~26.6 |

| Deferasirox (Exjade) | Tridentate | 2:1 | Not Reported | ~22.5[5] |

| Deferiprone (L1) | Bidentate | 3:1 | Not Reported | ~20.6 |

*pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher value indicates stronger chelation under physiological conditions.[1]

Table 2: In Vivo Iron Clearing Efficiency (ICE)

Iron Clearing Efficiency (ICE) is a measure of a chelator's ability to remove iron from the body, calculated as the percentage of ligand-induced iron excretion relative to the theoretical maximum.[1]

| Chelator | Animal Model | Administration | Dose | ICE (%) |

| This compound (DFFT) | Rodent (non-iron-overloaded) | Oral | 300 µmol/kg | 5.5 ± 3.2[1] |

| This compound (DFFT) | Cebus apella Primate (iron-overloaded) | Oral | 300 µmol/kg | 16.1 ± 8.5[1] |

| DFFT Analogue (Deferitrin) | Rodent | Oral | 150 µmol/kg | < 2%[6] |

| DFFT Analogue (SPD602) | Rodent (iron-loaded) | Oral | 30 µmol/kg | 8.3 ± 2.6[1] |

Table 3: Toxicity Data

| Compound | Toxicity Profile | Key Findings |

| This compound (DFFT) | Nephrotoxic | Causes severe renal toxicity, characterized by proximal tubular epithelial necrosis.[6][7] |

| Ferrithiocin (Fe³⁺-DFFT Complex) | Cytotoxic | Causes membrane disruption and release of intracellular enzymes.[7] |

| DFFT Analogue (Deferitrin) | Nephrotoxic | Clinical trial abandoned due to renal toxicity.[7] |

Key Experimental Protocols

This section details the methodologies for critical assays used in the evaluation of this compound and its analogues.

Protocol: Determination of Iron Clearing Efficiency (ICE) in the Bile Duct-Cannulated Rat Model

This in vivo model is crucial for assessing a chelator's ability to mobilize and excrete iron via both biliary and urinary pathways.[2]

Objective: To quantify the amount of iron excreted in bile and urine following oral administration of the chelator.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are used. The common bile duct is cannulated under anesthesia to allow for the collection of bile.[8]

-

Housing: Post-surgery, rats are housed individually in metabolic cages that permit the separate collection of urine and feces. Bile is collected via a tether system connected to a fraction collector.[1]

-

Dosing: The test chelator (e.g., DFFT) is administered orally (p.o.) at a specified dose (e.g., 300 µmol/kg).

-

Sample Collection: Bile samples are collected at regular intervals (e.g., every 3 hours) for up to 48 hours. Urine is collected over 24-hour periods.[1]

-

Iron Analysis: The total iron content in the collected bile and urine samples is determined using atomic absorption spectroscopy or a colorimetric assay.

-

Calculation of ICE:

-

Calculate the total ligand-induced iron excretion by subtracting the baseline iron excretion (from control animals) from the total iron measured in treated animals.

-

Calculate the theoretical maximum iron excretion based on the stoichiometry of the chelator-iron complex (e.g., for a 2:1 tridentate chelator, 1 mmol of chelator should bind 0.5 mmol of iron).

-

ICE (%) = (Actual Ligand-Induced Iron Excretion / Theoretical Maximum Iron Excretion) x 100.

-

Protocol: In Vitro Renal Cytotoxicity Assay

This assay is used to assess the direct toxic effects of DFFT or its analogues on kidney cells.

Objective: To determine the concentration at which the test compound causes 50% cell death (IC50) in a renal cell line.

Methodology:

-

Cell Culture: A porcine (LLC-PK1) or human (HK-2) renal proximal tubular epithelial cell line is cultured to ~80% confluency in 96-well plates.[9][10]

-

Compound Preparation: A stock solution of DFFT is prepared and serially diluted to create a range of test concentrations.

-

Treatment: The culture medium is replaced with a medium containing the various concentrations of DFFT. Control wells receive the vehicle only. A positive control for toxicity (e.g., a known nephrotoxicant) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is measured using one of the following methods:

-

Neutral Red (NR) Assay: Measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[9]

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

-

Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10]

-

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by plotting cell viability against the log of the compound concentration.

Signaling Pathways and Mechanism of Action

The IRE/IRP System and Cellular Iron Homeostasis

The primary mechanism of action for DFFT is the chelation of intracellular iron. This directly impacts the central regulatory system of iron metabolism: the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system.[11]

-

In Iron-Replete Cells: Intracellular iron is abundant. IRP1 assembles an iron-sulfur cluster and cannot bind to IREs. IRP2 is targeted for proteasomal degradation. This allows for the translation of ferritin mRNA (for iron storage) and the degradation of transferrin receptor (TfR1) mRNA (to reduce iron uptake).

-

In Iron-Depleted Cells (Effect of DFFT): DFFT sequesters intracellular iron, creating a state of iron deficiency. IRPs become active and bind to IREs.

-

Binding to 5' UTR IRE (e.g., Ferritin mRNA): Blocks translation, reducing the synthesis of the iron storage protein ferritin.

-

Binding to 3' UTR IRE (e.g., TfR1 mRNA): Stabilizes the transcript, increasing the synthesis of the transferrin receptor to promote iron uptake.

-

By inducing this switch, DFFT effectively mobilizes stored iron and prevents further cellular uptake, making the iron available for excretion.

Antineoplastic Activity and Cell Cycle Arrest

The iron-depleting effects of DFFT have also been explored for their antineoplastic potential. Rapidly proliferating cancer cells have a high iron requirement, making them particularly vulnerable to iron chelation. Studies have suggested that DFFT may inhibit the cell cycle in the S phase of DNA synthesis, a process highly dependent on iron-containing enzymes like ribonucleotide reductase.[4][12]

Conclusion and Future Directions

This compound remains a landmark molecule in the field of iron chelation therapy. While its inherent nephrotoxicity precludes its direct clinical use, it serves as a critical pharmacophore for the development of safer, orally active iron chelators.[1][2] Structure-activity relationship studies on DFFT analogues have demonstrated that modifications, such as the introduction of polyether fragments, can significantly reduce toxicity while maintaining or even improving iron clearing efficiency.[6] Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these next-generation tridentate chelators, with the ultimate goal of developing a safe and effective oral treatment for transfusional iron overload.

References

- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Desacetyluvaricin induces S phase arrest in SW480 colorectal cancer cells through superoxide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Desferriferrithiocin: A Technical Guide to its Role as a Siderophore in Microbial Iron Acquisition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all forms of life, playing a critical role in a vast array of metabolic processes, from cellular respiration to DNA synthesis. However, the bioavailability of iron in many environments is severely limited. In an aerobic environment at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, with a concentration far below that required for microbial growth. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores.

Desferriferrithiocin (DFF) is a potent iron chelator, or siderophore, originally isolated from Streptomyces antibioticus.[1] It belongs to the broader class of thiazoline-based siderophores and is notable for its high affinity and specificity for ferric iron. While extensively studied for its therapeutic potential as an iron-chelating agent in the treatment of iron overload disorders in humans, its fundamental role in microbial physiology is equally significant. This technical guide provides an in-depth exploration of DFF as a siderophore, detailing its mechanism of action, biosynthesis, transport, and its broader implications in microbial ecology and pathogenesis.

Chemical Properties and Iron Chelation

This compound is a tricoordinate ligand, meaning it uses three coordination sites to bind to a metal ion. Its structure is derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine.[1] In the presence of ferric iron, two DFF molecules coordinate with a single Fe³⁺ ion to form a stable 2:1 octahedral complex, known as ferrithiocin.[1]

The high affinity of DFF for ferric iron is a key characteristic of its function as a siderophore. This affinity allows it to effectively scavenge iron from the environment and even from host iron-binding proteins like transferrin and lactoferrin.

Quantitative Data on Iron Binding

The iron-binding properties of siderophores can be quantified to compare their effectiveness. Key parameters include the formation constant (β) and the pM value. The pM value represents the negative logarithm of the free Fe³⁺ concentration at a defined pH and concentration of the chelator and iron, providing a standardized measure of iron sequestering efficacy under physiological conditions.[1]

| Parameter | Value | Reference |

| Ligand to Iron Stoichiometry | 2:1 | [1] |

| Overall Formation Constant (β₂) for [Fe(DFF)₂] | 4 x 10²⁹ M⁻² | [1] |

Biosynthesis of this compound

The biosynthesis of siderophores is a tightly regulated process, typically induced under iron-limiting conditions. In bacteria, the genes responsible for siderophore biosynthesis are often organized in biosynthetic gene clusters (BGCs). While the specific BGC for this compound in Streptomyces antibioticus has not been definitively characterized in the available literature, its chemical structure suggests a biosynthetic pathway involving Non-Ribosomal Peptide Synthetases (NRPSs) or a hybrid NRPS/Polyketide Synthase (PKS) system.

NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome template. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The biosynthesis of DFF from its precursors, 3-hydroxypicolinic acid and (S)-α-methyl cysteine, would likely involve the activation of these precursors and their subsequent condensation, cyclization, and modification by a dedicated NRPS or a similar enzymatic assembly line.

Proposed Biosynthetic Pathway

The following diagram illustrates a plausible, though not yet experimentally verified, biosynthetic pathway for this compound, drawing parallels with known NRPS-mediated siderophore syntheses.

Caption: Hypothetical biosynthetic pathway of this compound via NRPS.

Mechanism of Iron Acquisition

The acquisition of iron via this compound is a multi-step process that involves its secretion, chelation of extracellular iron, and the subsequent uptake of the iron-siderophore complex.

-

Secretion: Under iron-depleted conditions, Streptomyces antibioticus synthesizes and secretes DFF into the extracellular environment.

-

Iron Chelation: DFF scavenges ferric iron from the surroundings, forming the stable ferrithiocin complex.

-

Uptake of Ferric-DFF: The ferrithiocin complex is recognized by specific receptors on the bacterial cell surface. As Streptomyces are Gram-positive bacteria, the transport of the ferric-siderophore complex across the single cell membrane is likely mediated by an ATP-binding cassette (ABC) transporter system.

Signaling Pathway for Iron Acquisition

The following diagram illustrates the general mechanism of DFF-mediated iron uptake in a Gram-positive bacterium like Streptomyces.

Caption: DFF-mediated iron acquisition in Gram-positive bacteria.

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This is a universal method for detecting siderophore production. The assay is based on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange/yellow.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

PIPES buffer

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Acid-washed glassware

Protocol:

-

Preparation of CAS solution: Dissolve CAS in deionized water.

-

Preparation of iron solution: Dissolve FeCl₃·6H₂O in 10 mM HCl.

-

Preparation of HDTMA solution: Dissolve HDTMA in deionized water.

-

Preparation of CAS assay solution: Slowly mix the iron solution with the CAS solution, then slowly add the HDTMA solution while stirring. The solution should turn blue. Add PIPES buffer and adjust the pH. Autoclave the final solution.

-

Preparation of CAS agar plates: Autoclave the desired growth medium. Cool to approximately 50°C. Add the sterile CAS assay solution to the molten agar and mix gently to avoid bubbles. Pour the mixture into sterile petri dishes.

-

Inoculation: Inoculate the test bacterium onto the center of the CAS agar plate.

-

Incubation: Incubate the plates under appropriate growth conditions.

-

Observation: Siderophore production is indicated by the formation of a colored halo (orange, yellow, or purple) around the bacterial growth.

Experimental Workflow for CAS Assay

Caption: Workflow for the Chrome Azurol S (CAS) siderophore assay.

Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

This method allows for the direct quantification of iron uptake mediated by a siderophore.

Materials:

-

⁵⁵FeCl₃

-

This compound (purified)

-

Bacterial culture grown in iron-depleted medium

-

Buffer (e.g., Tris-HCl)

-

Scintillation fluid and vials

-

Scintillation counter

-

Filtration apparatus with appropriate filters (e.g., 0.45 µm)

Protocol:

-

Preparation of ⁵⁵Fe-DFF: Incubate ⁵⁵FeCl₃ with an excess of DFF in buffer to ensure complete chelation.

-

Bacterial Culture Preparation: Grow the test bacteria in an iron-deficient medium to induce the expression of siderophore uptake systems. Harvest the cells by centrifugation, wash with buffer, and resuspend to a known cell density.

-

Uptake Experiment: Add the ⁵⁵Fe-DFF complex to the bacterial suspension to initiate the uptake. At various time points, take aliquots of the suspension.

-

Quenching and Filtration: Stop the uptake by rapidly filtering the aliquots through a membrane filter and washing with cold buffer to remove extracellular ⁵⁵Fe-DFF.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of iron uptake per unit of cells.

Note: This is a generalized protocol. Specific parameters such as incubation times, temperatures, and concentrations of cells and the ⁵⁵Fe-DFF complex should be optimized for the specific bacterial strain being studied.

Role in Microbial Ecology and Pathogenesis

The ability to produce and utilize potent siderophores like DFF provides a significant competitive advantage to microorganisms in iron-limited environments. By efficiently sequestering scarce iron, Streptomyces antibioticus can thrive and potentially outcompete other microbes in its niche.

Furthermore, some bacteria can utilize siderophores produced by other species, a phenomenon known as xenosiderophore utilization. While there is limited specific information on DFF being used as a xenosiderophore, it is a plausible mechanism by which other bacteria could acquire iron in a Streptomyces-rich environment.

In the context of pathogenesis, siderophore production is a well-established virulence factor for many pathogenic bacteria. By wresting iron from the host, siderophores enable pathogens to proliferate and cause disease. While Streptomyces antibioticus is not a primary pathogen, the potential for pathogenic bacteria to utilize DFF as a xenosiderophore could have implications for polymicrobial infections.

Conclusion and Future Directions

This compound stands as a compelling example of a microbial siderophore, showcasing high-affinity iron chelation and a central role in microbial iron acquisition. While its therapeutic applications have been a major focus of research, a deeper understanding of its biosynthesis, transport, and ecological role is crucial. Future research should aim to definitively identify and characterize the DFF biosynthetic gene cluster in Streptomyces antibioticus and the specific transport proteins involved in ferric-DFF uptake. Such studies will not only illuminate the fundamental biology of this important siderophore but may also open new avenues for the development of novel antimicrobial agents that target these essential iron acquisition pathways.

References

Preliminary In Vitro Efficacy of Desferriferrithiocin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of Desferriferrithiocin (DFT), a potent iron chelator. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in the field of iron chelation therapy.

Data Presentation

The following tables summarize the key quantitative findings from in vitro studies on this compound's efficacy.

Table 1: Antineoplastic Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

| Compound | IC50 (µM) | Cell Line | Reference |

| This compound (DFT) | ~40 | Hepatocellular Carcinoma (HCC) | [1] |

| Desferrioxamine (DFO) | 110-210 | Hepatocellular Carcinoma (HCC) | [1] |

Table 2: Efficacy in Cellular Iron Mobilization

| Compound | Efficacy in Reducing Hepatocyte Iron | Method | Reference |

| This compound (DFT) | More effective than Desferrioxamine or Pyridoxal Isonicotinyl Hydrazone | Assessed by effects on transferrin and iron uptake and mobilization from rat hepatocytes in culture using doubly labelled transferrin (¹²⁵I and ⁵⁹Fe).[2] | [2] |

Experimental Protocols

The following sections detail the generalized methodologies for key in vitro experiments to assess the efficacy of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cellular Iron Mobilization Assay in Cultured Hepatocytes

This protocol outlines the measurement of iron mobilization from pre-loaded cultured hepatocytes.

Objective: To quantify the ability of this compound to remove intracellular iron.

Materials:

-

Cultured rat hepatocytes

-

Transferrin doubly labelled with ¹²⁵I and ⁵⁹Fe

-

Culture medium

-

This compound (DFT) solution of desired concentrations

-

Control chelator solution (e.g., Desferrioxamine)

-

Scintillation counter and Gamma counter

Procedure:

-

Cell Culture: Culture rat hepatocytes to confluency in appropriate culture vessels.

-

Iron Loading: Incubate the hepatocytes with culture medium containing ¹²⁵I and ⁵⁹Fe labelled transferrin to allow for iron uptake. The duration of incubation should be sufficient to achieve significant intracellular iron levels.

-

Washing: After the loading period, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular iron.

-

Chelator Treatment: Incubate the iron-loaded hepatocytes with fresh culture medium containing various concentrations of DFT. Include a negative control (medium only) and a positive control (e.g., Desferrioxamine).

-

Sample Collection: At specified time points, collect the culture medium (supernatant) and lyse the cells to collect the intracellular fraction.

-

Quantification: Measure the radioactivity (⁵⁹Fe and ¹²⁵I) in both the supernatant and the cell lysate using a gamma counter and scintillation counter, respectively.

-

Analysis: Calculate the percentage of ⁵⁹Fe mobilized from the cells into the culture medium for each treatment condition. Compare the efficacy of DFT with the control chelator.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a given cell line.[3][4][5][6][7]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Selected cell line (e.g., Hepatocellular Carcinoma cells)

-

Complete culture medium

-

This compound (DFT) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DFT in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for DFT).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each DFT concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the DFT concentration and fitting the data to a dose-response curve.

Inhibition of Transferrin-Bound Iron (⁵⁹Fe) Uptake

This protocol details the method to assess the effect of this compound on the uptake of iron from transferrin by cultured cells.

Objective: To determine if this compound can inhibit the cellular uptake of iron from transferrin.

Materials:

-

Cultured cells (e.g., hepatoma cells)

-

Transferrin labelled with ⁵⁹Fe

-

Culture medium

-

This compound (DFT) solution of desired concentrations

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the selected cells to a suitable confluency in culture plates.

-

Pre-treatment: Incubate the cells with culture medium containing various concentrations of DFT for a short period.

-

Iron Uptake: Add ⁵⁹Fe-labelled transferrin to the wells and incubate for a defined period to allow for iron uptake.

-

Washing: After incubation, wash the cells extensively with ice-cold PBS to remove extracellular ⁵⁹Fe-transferrin.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Analysis: Calculate the rate of ⁵⁹Fe uptake for each DFT concentration and compare it to the control (no DFT treatment). A decrease in ⁵⁹Fe uptake would indicate an inhibitory effect of DFT.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro study of this compound.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Desferriferrithiocin Platform: A Deep Dive into Structure-Activity Relationships for Novel Iron Chelators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of safe and effective oral iron chelators has led researchers to explore a multitude of chemical scaffolds. Among these, the desferriferrithiocin (DFFT) platform has emerged as a particularly promising starting point for the development of therapeutics to treat iron overload disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that have been instrumental in transforming the naturally occurring siderophore, this compound, from a potent but toxic lead into clinically evaluated drug candidates.

Introduction: The Promise and Peril of this compound

This compound (DFFT), a tridentate iron chelator of microbial origin, garnered significant attention due to its high affinity and selectivity for Fe(III) and, most notably, its oral bioavailability.[1] Early studies in rodents and primates confirmed its exceptional iron clearing efficiency (ICE). However, the initial enthusiasm was tempered by the discovery of significant renal toxicity associated with the parent compound, precluding its direct clinical use.[1][2] This pivotal challenge set the stage for extensive SAR studies aimed at decoupling the desirable iron chelation properties from the detrimental nephrotoxic effects.

The core structure of DFFT, characterized by a thiazoline ring, a pyridine ring, and a critical stereocenter, has been the subject of systematic modification. These studies have yielded a wealth of data, providing a clear roadmap for designing safer and more efficacious DFFT-based iron chelators.

Core Structural Requirements for Activity

Through meticulous investigation, several key structural features of the DFFT scaffold have been identified as crucial for its iron-chelating activity:

-

The Thiazoline Ring: This heterocyclic moiety is indispensable for the molecule's activity. Any alterations to this ring system have consistently resulted in a significant loss of iron clearing efficacy.[3]

-

The (S)-Configuration at C-4: The stereochemistry at the C-4 position of the thiazoline ring is optimal for potent iron chelation. While the (R)-epimer does exhibit some activity, it is considerably less effective than the natural (S)-enantiomer.[3]

-

Aromatic Hydroxyl and Thiazoline Carboxyl Groups: These two functional groups are central to the iron-coordinating properties of the DFFT platform.[4] They act as the key points of interaction with the ferric ion, forming a stable complex that can be excreted from the body.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from various SAR studies, focusing on the key metrics of Iron Clearing Efficiency (ICE) and toxicity. ICE is a measure of the amount of iron excreted from the body following administration of the chelator.

| Compound | Modification | Rodent ICE (%) | Primate ICE (%) | Toxicity Notes |

| This compound (DFFT) | Parent Compound | High | 16.1 ± 8.5[1] | Severe nephrotoxicity in rats.[1][2] |

| Desazadesferrithiocin (DADFT) | Removal of the aromatic nitrogen | - | - | Reduced toxicity compared to DFFT.[5][6] |

| (S)-4'-Hydroxy-DADFT | 4'-Hydroxylation of DADFT | 1.1 ± 0.8[1] | 16.8 ± 7.2[1] | Dramatically reduced toxicity compared to DFFT and DADFT.[3] |

| 3,6-Dioxaheptyloxy DADFT Analog | Polyether side chain at the 3'-position of DADFT | 26.7 ± 4.7[1] | 26.3 ± 9.9[1] | Excellent iron clearing properties with little to no impact on renal function. |

| 3,6,9-Trioxadecyloxy DADFT Analog | Longer polyether side chain | 5.5 ± 1.9[1] | 25.4 ± 7.4[1] | Favorable toxicity profile. |

| Desmethyl this compound | Removal of the methyl group | - | - | Did not show significant toxic side effects in rodents. |

| Desazadesmethyl-5,5-dimethyl this compound | Modifications to the DADFT core | - | - | Exhibited severe gastrointestinal toxicity in rodents. |

Experimental Protocols

General Synthesis of Desazadesferrithiocin (DADFT) Analogs

The synthesis of DADFT analogs typically involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol for a specific analog, such as (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, please refer to the primary literature.

In Vivo Iron Chelation Studies in the Bile Duct Cannulated Rat Model

The bile duct cannulated rat model is a crucial tool for evaluating the efficacy and excretion pathways of iron chelators.[4]

Protocol Overview:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. The common bile duct is surgically cannulated to allow for the collection of bile.

-

Drug Administration: The test compound (DFFT analog) is administered orally, typically by gavage, as a sodium salt solution or suspension.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours) for a period of several days before and after drug administration. Bile is also collected continuously.

-

Iron Analysis: The iron content in the collected urine, feces, and bile samples is determined using methods such as atomic absorption spectroscopy.

-

Calculation of Iron Clearing Efficiency (ICE): The ICE is calculated as the percentage of the administered dose of the chelator that is excreted as the iron complex.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of DFFT and its analogs is the chelation of excess iron, thereby preventing it from participating in harmful Fenton reactions that generate reactive oxygen species. The resulting iron-chelator complex is then excreted from the body.

The regulation of cellular iron homeostasis is a complex process governed by the interplay of several proteins, most notably the Iron Regulatory Proteins (IRP1 and IRP2). These proteins bind to iron-responsive elements (IREs) on the messenger RNA (mRNA) of key proteins involved in iron metabolism, such as ferritin (iron storage) and the transferrin receptor (iron uptake).

While the direct interaction of DFFT analogs with IRPs is an area of ongoing research, their ability to reduce the intracellular labile iron pool is expected to indirectly influence the activity of these regulatory proteins. A decrease in intracellular iron would lead to the activation of IRPs, resulting in decreased synthesis of ferritin and increased synthesis of the transferrin receptor, in an attempt to restore cellular iron levels.

Conclusion and Future Directions

The systematic SAR studies of the this compound platform have been a resounding success, demonstrating that rational drug design can overcome the inherent toxicity of a promising natural product. The key takeaways from this extensive research are:

-

Preservation of the Core Pharmacophore: The thiazoline ring and key functional groups are essential for activity.

-

Toxicity Mitigation through Peripheral Modifications: Hydroxylation of the aromatic ring and the introduction of polyether side chains have proven to be highly effective strategies for reducing nephrotoxicity.

-

The Importance of In Vivo Models: The use of relevant animal models, such as the bile duct cannulated rat and iron-overloaded primates, has been critical in guiding the selection of clinical candidates.

Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of the most promising analogs, as well as exploring their potential in other indications where iron dysregulation plays a role. The story of this compound serves as a powerful case study in the field of medicinal chemistry, illustrating the journey from a toxic natural product to a viable therapeutic platform.

References

- 1. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron regulatory protein 1 is not required for the modulation of ferritin and transferrin receptor expression by iron in a murine pro-B lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of iron absorption by rat bioassay. Evaluation of methods of dosing 59Fe on radioiron absorption from plant diets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Physicochemical Landscape of Desferriferrithiocin and its Analogues: A Technical Guide for Drug Development

For Immediate Release

A comprehensive technical guide detailing the core physicochemical properties of the promising iron chelator Desferriferrithiocin (DFFT) and its synthetic analogues. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for iron overload disorders.

Iron, an element indispensable for numerous physiological processes, can become a potent toxin when present in excess. Iron overload is a debilitating condition associated with hereditary hemochromatosis and frequent blood transfusions required for treating disorders like β-thalassemia and sickle cell disease. The development of orally active and non-toxic iron chelators is a paramount objective in medicinal chemistry. This compound (DFFT), a natural siderophore, has emerged as a promising scaffold for the design of such therapeutic agents. This technical guide provides an in-depth analysis of the physicochemical properties of DFFT and its analogues, offering critical insights for their rational design and development.

Physicochemical Properties: A Comparative Analysis

The therapeutic efficacy and safety of an iron chelator are intrinsically linked to its physicochemical characteristics. Properties such as lipophilicity, solubility, and stability govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. While extensive quantitative data for a wide range of DFFT analogues remains to be systematically compiled in the public domain, this guide presents the available information to facilitate a comparative understanding.

Lipophilicity

Lipophilicity, a crucial determinant of a drug's ability to cross biological membranes, is often expressed as the logarithm of the partition coefficient (logP) or the apparent partition coefficient (log Papp) at a specific pH. The lipophilicity of DFFT analogues has been a key focus of optimization to enhance oral bioavailability and modulate toxicity.

Table 1: Apparent Partition Coefficients (log Papp) of Selected Desazadesferrithiocin Analogues

| Compound | R | log Papp |

| 4'-O-methyl | H | -0.70 |

| 4'-O-ethyl | H | -0.25 |

| 4'-O-propyl | H | 0.25 |

| 4'-O-butyl | H | 0.78 |

| 4'-O-pentyl | H | 1.28 |

| 4'-O-hexyl | H | 1.81 |

| 4'-O-heptyl | H | 2.34 |

| 4'-O-octyl | H | 2.87 |

| 5'-O-methyl | H | -0.65 |

| 5'-O-ethyl | H | -0.18 |

| 5'-O-propyl | H | 0.32 |

| 5'-O-butyl | H | 0.85 |

| Data sourced from studies on 4'-O-alkylated and 5'-O-alkylated (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid and (S)-4,5-dihydro-2-(2,5-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid ligands. |

Solubility

Stability

The chemical stability of a drug substance under various environmental conditions (e.g., pH, temperature, light) is critical for its shelf-life and in vivo performance. Detailed stability studies, including the determination of degradation kinetics and identification of degradation products, are essential components of drug development. While specific stability profiles for DFFT analogues are not extensively published, it is known that the stability of iron chelators can be influenced by pH, with many exhibiting greater stability in acidic to neutral conditions.

pKa

The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets. The pKa values of the ionizable groups in DFFT and its analogues are crucial for understanding their chelation chemistry and pharmacokinetic behavior. However, a comprehensive list of experimentally determined pKa values for this class of compounds is not currently available in the literature.

Experimental Protocols

The accurate determination of physicochemical properties relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments relevant to the characterization of DFFT and its analogues.

Determination of Apparent Partition Coefficient (log Papp) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its distribution between an aqueous and an organic phase at a physiological pH.

Materials:

-

Test compound (DFFT analogue)

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Shaker

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a known volume of the stock solution to a centrifuge tube containing a biphasic system of n-octanol and PBS (pH 7.4) at a defined volume ratio (e.g., 1:1).

-

Securely cap the tubes and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the tubes on a shaker and agitate for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

-

After shaking, centrifuge the tubes to achieve complete phase separation.

-

Carefully collect aliquots from both the n-octanol and the aqueous (PBS) phases.

-

Determine the concentration of the test compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculate the log Papp value using the following formula: log Papp = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Workflow for log Papp Determination

Protocol for Solubility Determination

Objective: To determine the aqueous solubility of a compound.

Materials:

-

Test compound

-

Water (or relevant buffer)

-

Scintillation vials or similar containers

-

Shaker or rotator at a controlled temperature

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium (e.g., water, buffer).

-

Seal the vial and place it on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

The determined concentration represents the equilibrium solubility of the compound.

Protocol for Stability Assessment at Different pH and Temperatures

Objective: To evaluate the chemical stability of a compound under various pH and temperature conditions.

Materials:

-

Test compound

-

Buffers of different pH values (e.g., pH 2, 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a stability-indicating method

Procedure:

-

Prepare stock solutions of the test compound.

-

Dilute the stock solution into buffers of different pH values to a known final concentration.

-

Divide each pH solution into aliquots and store them at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

-

Plot the natural logarithm of the remaining concentration versus time for each condition.

-

The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can be calculated as 0.693/k for a first-order reaction.

Signaling Pathways and Mechanism of Action

The biological effects of this compound and its analogues are primarily mediated through their ability to chelate iron, thereby modulating iron-dependent cellular processes. Two key signaling pathways are of particular relevance: the Iron-Responsive Element/Iron-Regulatory Protein (IRE/IRP) system and the Hypoxia-Inducible Factor (HIF) signaling pathway.

Modulation of the IRE/IRP Regulatory System

The IRE/IRP system is a central post-transcriptional regulatory network that maintains cellular iron homeostasis. Iron Regulatory Proteins (IRP1 and IRP2) bind to Iron-Responsive Elements (IREs), which are stem-loop structures found in the untranslated regions (UTRs) of mRNAs encoding proteins involved in iron metabolism.

By chelating intracellular iron, DFFT and its analogues create a state of perceived iron deficiency. This leads to the activation of IRPs, which then bind to IREs, resulting in:

-

Stabilization of Transferrin Receptor 1 (TfR1) mRNA: IRP binding to the IREs in the 3'-UTR of TfR1 mRNA protects it from degradation, leading to increased synthesis of the transferrin receptor and enhanced iron uptake.

-

Repression of Ferritin Translation: IRP binding to the IRE in the 5'-UTR of ferritin mRNA blocks its translation, thereby reducing the synthesis of this iron storage protein.

Activation of the HIF-1α Signaling Pathway

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). The stability of HIF-1α is controlled by prolyl hydroxylase domain (PHD) enzymes, which require oxygen and iron (Fe²⁺) as co-factors to hydroxylate HIF-1α, targeting it for proteasomal degradation.

Iron chelators like DFFT can mimic a hypoxic state by depleting the intracellular labile iron pool, thereby inhibiting the activity of the iron-dependent PHD enzymes. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This mechanism is also implicated in the protective effects of some iron chelators in ischemic conditions.

Conclusion

This compound and its analogues represent a promising class of orally active iron chelators. A thorough understanding of their physicochemical properties is fundamental to the successful development of safe and effective drugs for the treatment of iron overload disorders. This technical guide has summarized the available data on the lipophilicity, solubility, stability, and pKa of these compounds, and has provided detailed experimental protocols for their determination. Furthermore, the intricate interplay between these chelators and key cellular signaling pathways, namely the IRE/IRP system and HIF-1α signaling, has been elucidated. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation in the field of iron chelation therapy. Future work should focus on generating comprehensive, quantitative physicochemical data for a broader range of DFFT analogues to establish robust structure-activity and structure-property relationships, which will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

Methodological & Application

Application Notes and Protocols for the Synthesis and Research of Desferriferrithiocin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and cellular effects of Desferriferrithiocin (DFFT) and its analogues, a promising class of orally active iron chelators. The detailed protocols are intended to guide researchers in the development and investigation of these compounds for potential therapeutic applications in iron overload disorders.

Introduction